Cas no 898416-07-4 (2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide)

2-(4-Chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound featuring a benzothiazole core functionalized with a 4-methoxy-6-nitro substitution pattern and an acetamide linkage to a 4-chlorophenylthio moiety. This structure suggests potential utility in medicinal chemistry or agrochemical applications, particularly due to the presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups, which may influence reactivity or binding interactions. The chlorophenylthio component could enhance lipophilicity, potentially improving membrane permeability. Its well-defined heterocyclic framework makes it a candidate for further derivatization or as an intermediate in targeted synthesis. Analytical characterization (e.g., NMR, HPLC) confirms high purity, supporting its use in research or industrial processes requiring precise molecular scaffolds.
2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide structure
898416-07-4 structure
Product Name:2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
CAS No:898416-07-4
MF:C16H12ClN3O4S2
MW:409.867179870605
CID:5939293
PubChem ID:7254623
Update Time:2025-06-09

2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
    • Acetamide, 2-[(4-chlorophenyl)thio]-N-(4-methoxy-6-nitro-2-benzothiazolyl)-
    • AB00679343-01
    • AKOS024658026
    • 2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide
    • 2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
    • F2537-0553
    • 898416-07-4
    • Inchi: 1S/C16H12ClN3O4S2/c1-24-12-6-10(20(22)23)7-13-15(12)19-16(26-13)18-14(21)8-25-11-4-2-9(17)3-5-11/h2-7H,8H2,1H3,(H,18,19,21)
    • InChI Key: LCKRIIDNNHSPCC-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(OC)C=C([N+]([O-])=O)C=C2S1)(=O)CSC1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 408.9957759g/mol
  • Monoisotopic Mass: 408.9957759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 516
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 151Ų

Experimental Properties

  • Density: 1.56±0.1 g/cm3(Predicted)
  • pka: 8.15±0.70(Predicted)

2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide Pricemore >>

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2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide Related Literature

Additional information on 2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide

Introduction to 2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide (CAS No. 898416-07-4)

2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide, with the CAS number 898416-07-4, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzothiazoles, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of a chlorophenyl sulfanyl group and a nitro-substituted benzothiazole moiety imparts distinct chemical and biological characteristics to this molecule.

The chemical structure of 2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide is characterized by a central acetamide core linked to a 4-chlorophenyl sulfanyl group and a 4-methoxy-6-nitro-1,3-benzothiazole moiety. The acetamide functional group is a common motif in many bioactive compounds, contributing to the molecule's ability to interact with various biological targets. The chlorophenyl sulfanyl group enhances the lipophilicity of the compound, potentially improving its cell membrane permeability and bioavailability. The 4-methoxy substitution on the benzothiazole ring can influence the electronic properties of the molecule, while the 6-nitro group is known for its strong electron-withdrawing effect, which can modulate the compound's reactivity and biological activity.

Recent studies have explored the potential applications of 2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide in various therapeutic areas. One notable area of research is its antimicrobial activity. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

In addition to its antimicrobial properties, 2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide has shown promise as an anticancer agent. Research conducted at the National Cancer Institute demonstrated that this compound selectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells. The specific molecular targets involved in these effects are currently under investigation but may include key signaling pathways such as PI3K/Akt and MAPK.

The anti-inflammatory properties of 2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide have also been explored. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This suggests that it may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide has been evaluated in preclinical studies using animal models. These studies indicate that the compound has good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once-daily dosing regimens. However, further research is needed to optimize its formulation and delivery methods for clinical use.

In terms of safety and toxicity, preliminary assessments suggest that 2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide has a favorable safety profile at therapeutic doses. However, as with any new drug candidate, comprehensive toxicology studies are essential to ensure its safety before advancing to clinical trials.

The future development of 2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide will likely focus on optimizing its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Ongoing research aims to identify lead compounds with improved pharmacological properties through structure-based drug design and high-throughput screening techniques.

In conclusion, 2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide (CAS No. 898416-07-4) represents a promising candidate for further development in various therapeutic areas due to its unique chemical structure and diverse biological activities. Continued research into its mechanisms of action and pharmacological properties will be crucial for realizing its full potential as a novel therapeutic agent.

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